Imidazolone

Description

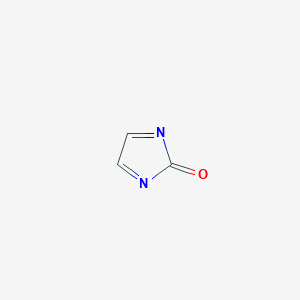

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

378750-35-7 |

|---|---|

Formule moléculaire |

C3H2N2O |

Poids moléculaire |

82.06 g/mol |

Nom IUPAC |

imidazol-2-one |

InChI |

InChI=1S/C3H2N2O/c6-3-4-1-2-5-3/h1-2H |

Clé InChI |

WZELXJBMMZFDDU-UHFFFAOYSA-N |

SMILES |

C1=NC(=O)N=C1 |

SMILES canonique |

C1=NC(=O)N=C1 |

Origine du produit |

United States |

Foundational & Exploratory

The Architecture of a Privileged Scaffold: An In-depth Technical Guide to the Synthesis of the Imidazolone Core

Introduction: The Imidazolone Motif in Modern Drug Discovery

The this compound core, a five-membered heterocyclic scaffold, stands as a cornerstone in the landscape of medicinal chemistry. Its prevalence in a vast array of biologically active molecules, ranging from anticancer and antiviral agents to antihypertensive and anti-inflammatory drugs, underscores its significance as a "privileged structure."[1][2] The inherent structural features of the this compound ring, including its capacity for hydrogen bonding, metal chelation, and diverse substitution patterns, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This versatility has made it an attractive target for synthetic chemists and drug development professionals seeking to design novel therapeutics with enhanced efficacy and selectivity.[3][4]

This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to the this compound core. Moving beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings of each synthetic strategy, offering field-proven insights into experimental choices and their causal relationships. Each described protocol is presented as a self-validating system, equipping researchers with the knowledge to not only replicate but also adapt and innovate upon these foundational methods.

Part 1: Classical Approaches Reimagined: The Erlenmeyer-Plöchl Synthesis and Subsequent Conversion

A venerable yet consistently relevant pathway to imidazolones commences with the Erlenmeyer-Plöchl synthesis of oxazolones (azlactones), which then serve as versatile intermediates for the construction of the desired this compound ring.[5][6] This two-stage approach offers a high degree of modularity, allowing for the introduction of diverse substituents at multiple positions.

The Erlenmeyer-Plöchl Reaction: Crafting the Oxazolone Precursor

The Erlenmeyer-Plöchl reaction is a condensation reaction between an N-acylglycine (most commonly hippuric acid) and an aldehyde or ketone in the presence of acetic anhydride and a weak base like sodium acetate.[6] The acetic anhydride functions as both a dehydrating and cyclizing agent, leading to the formation of a 4-alkylidene- or 4-arylidene-2-substituted-5(4H)-oxazolone.[7]

Mechanism of the Erlenmeyer-Plöchl Reaction:

The reaction proceeds through the initial formation of a mixed anhydride between the N-acylglycine and acetic anhydride. This is followed by an intramolecular cyclization to form the oxazolone ring. The methylene group of the oxazolone is sufficiently acidic to be deprotonated by the weak base, generating an enolate that then undergoes a Perkin-type condensation with the aldehyde or ketone. Subsequent elimination of water yields the final azlactone product.

Caption: Mechanism of the Erlenmeyer-Plöchl Azlactone Synthesis.

Experimental Protocol: Synthesis of 4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one [6]

-

Reaction Setup: In a porcelain mortar, combine glycine (1.0 mmol, 75 mg), 4-chlorobenzaldehyde (1.0 mmol, 140 mg), benzoyl chloride (1.0 mmol, 141 mg, 0.12 mL), and freshly fused sodium acetate (1.0 mmol, 82 mg).

-

Initiation: Add a few drops of acetic anhydride to the mixture.

-

Mechanochemical Grinding: Grind the mixture vigorously with a pestle. The reaction mixture will typically turn into a yellow solid within a few minutes.

-

Work-up: Wash the solid product with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure 4-(4-chlorobenzylidene)-2-phenyloxazol-5(4H)-one.

| Aldehyde | Reaction Time (min) | Yield (%) |

| Benzaldehyde | 5 | 92 |

| 4-Chlorobenzaldehyde | 3 | 95 |

| 4-Methoxybenzaldehyde | 7 | 88 |

| 4-Nitrobenzaldehyde | 2 | 97 |

Table 1: Representative yields for the mechanochemical synthesis of azlactones.[6]

Conversion of Oxazolones to Imidazolones

The synthesized oxazolones are readily converted to imidazolones by reaction with primary amines. This reaction typically proceeds by nucleophilic attack of the amine on the carbonyl group of the oxazolone, followed by ring-opening and subsequent intramolecular cyclization with the elimination of water to form the this compound ring.[7]

Mechanism of Oxazolone to this compound Conversion:

The primary amine acts as a nucleophile, attacking the C5 carbonyl of the oxazolone. This leads to the formation of a tetrahedral intermediate which then undergoes ring-opening to yield an N-acylamino-N'-alkyl/aryl-acrylamide. Subsequent intramolecular Michael addition of the secondary amide nitrogen onto the α,β-unsaturated amide, followed by dehydration, affords the final this compound product.

Caption: Conversion of Azlactones to Imidazolones.

Experimental Protocol: Synthesis of 4-arylidene-2-phenyl-1-substituted-imidazol-5(4H)-ones [7]

-

Reaction Mixture: A solution of the appropriate 4-arylidene-2-phenyloxazol-5(4H)-one (0.01 mol) and a primary amine (0.01 mol) in pyridine (30 mL) is prepared.

-

Reflux: The reaction mixture is refluxed for 5-8 hours.

-

Work-up: The reaction mixture is cooled and poured into ice-cold water containing hydrochloric acid.

-

Isolation: The separated solid is filtered, washed with water, and dried.

-

Purification: The crude product is recrystallized from ethanol or an appropriate solvent.

| R Group of Amine | Yield (%) |

| Phenyl | 75-85 |

| 4-Chlorophenyl | 78-88 |

| 4-Methylphenyl | 72-82 |

| Benzyl | 70-80 |

Table 2: Representative yields for the conversion of oxazolones to imidazolones.[7]

Part 2: Modern Strategies for this compound Core Construction

While classical methods remain valuable, the demand for more efficient, atom-economical, and diverse synthetic routes has spurred the development of modern strategies for constructing the this compound core. These include multicomponent reactions and transition-metal-catalyzed approaches.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[8][9]

Representative Multicomponent Synthesis of Trisubstituted Imidazoles (precursors to imidazolones):

A common MCR for the synthesis of highly substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of ammonia (e.g., ammonium acetate).[8] While this directly yields an imidazole, subsequent oxidation can lead to the corresponding this compound.

Caption: Workflow for the Multicomponent Synthesis of Imidazoles.

Experimental Protocol: p-Toluenesulfonic Acid Catalyzed Synthesis of 2,4,5-Triarylimidazoles [8]

-

Reaction Setup: A mixture of benzil (10 mmol, 2.10 g), ammonium acetate (20 mmol, 1.54 g), an aromatic aldehyde (20 mmol), and p-toluenesulfonic acid (PTSA) (5 mol %, 0.095 g) in ethanol (5 mL) is stirred at 80 °C.

-

Monitoring: The completion of the reaction is monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with an excess of cold water.

-

Isolation: The solid imidazole product that separates out is filtered and washed with an excess of water.

-

Purification: The crude product is recrystallized from a 9:1 acetone-water mixture to yield the pure 2,4,5-triarylimidazole.

| Aldehyde | Time (min) | Yield (%) |

| 4-Chlorobenzaldehyde | 30 | 92 |

| 4-Nitrobenzaldehyde | 25 | 95 |

| 4-Hydroxybenzaldehyde | 45 | 88 |

| 2-Naphthaldehyde | 40 | 90 |

Table 3: Representative yields for the PTSA-catalyzed multicomponent synthesis of triarylimidazoles.[8]

Copper-Catalyzed Synthesis: A Mild and Versatile Approach

Transition-metal catalysis, particularly with copper, has emerged as a powerful tool for the synthesis of imidazolones under mild reaction conditions with broad substrate scope.[10][11] These methods often involve C-H functionalization or oxidative coupling reactions.

Copper-Catalyzed Oxidative C-H/N-H Functionalization:

A notable copper-catalyzed approach involves the oxidative C-H/N-H functionalization of β-enamino esters with benzylamine derivatives to construct the imidazole ring.[10]

Experimental Protocol: Copper-Mediated Synthesis of Highly Substituted Imidazoles [10]

-

Reaction Setup: To a solution of a β-enamino ester (1 equiv) and a benzylamine derivative (2 equiv) in DMA, add NaHCO₃ (1 equiv), Cu(OAc)₂·H₂O (20 mol %), and TBHP (2 equiv).

-

Reaction Conditions: The reaction is stirred at a specified temperature for 12 hours.

-

Work-up and Purification: The reaction mixture is subjected to an appropriate aqueous work-up, and the crude product is purified by column chromatography to afford the highly substituted imidazole.

| Benzylamine Substituent | Yield (%) |

| H | 70 |

| 4-Cl | 85 |

| 4-Me | 72 |

| 2,4-diCl | 88 |

Table 4: Representative yields for the copper-mediated synthesis of highly substituted imidazoles.[10]

Part 3: Synthesis from α-Amino Amide Derivatives

A direct and convergent approach to the this compound core involves the cyclization of α-amino amide derivatives. This strategy is particularly attractive as it allows for the stereoselective synthesis of imidazolones when enantiopure α-amino acids are used as starting materials.[1]

General Strategy:

This pathway generally involves the condensation of an α-amino amide with a suitable carbonyl-containing reagent, such as an orthoester or a phosgene equivalent, to construct the this compound ring.[5]

Experimental Protocol: Synthesis of Imidazolones from α-Amino Amides

A general procedure involves the reaction of an α-amino amide with an orthoester in a suitable solvent, often with heating. The choice of orthoester allows for the introduction of different substituents at the C2 position of the this compound ring.

-

Reaction Mixture: A mixture of the α-amino amide (1 equiv) and an orthoester (e.g., triethyl orthoformate or triethyl orthoacetate, excess) is prepared in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period.

-

Work-up and Purification: Upon cooling, the product may precipitate or can be isolated by removal of the solvent followed by purification, typically by recrystallization or column chromatography.

Conclusion and Future Outlook

The synthesis of the this compound core structure has evolved from classical, multi-step procedures to highly efficient, modern strategies that offer greater control over substitution patterns and stereochemistry. The Erlenmeyer-Plöchl synthesis remains a robust method for generating key oxazolone intermediates, while multicomponent and transition-metal-catalyzed reactions provide rapid access to diverse this compound libraries. The synthesis from α-amino amides offers a direct route to chiral imidazolones, which is of paramount importance in the development of stereospecific drugs.

Future research in this field will likely focus on the development of even more sustainable and atom-economical synthetic methods, including the use of greener solvents, recyclable catalysts, and flow chemistry techniques. Furthermore, the exploration of novel synthetic disconnections and the application of cutting-edge catalytic systems will undoubtedly lead to the discovery of new and innovative pathways to this privileged heterocyclic scaffold, further empowering the field of drug discovery.

References

- Convenient methods for the direct conversion of imidazolium salts to the corresponding 2-imidazolone or 2-imino imidazole deriv

- The first examples of (3+2) annulations between azaoxyallyl cations and cyanamides and nitriles to give the corresponding 2-aminoimidazolones and imidazolones is reported. ([Link])

- A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionaliz

- Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. ([Link])

- Scheme 1: Synthetic pathway for synthesis of 5-imidazolone deriv

- Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. ([Link])

- The synthesis conditions and yields of this compound 1bs. ([Link])

- Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. ([Link])

- Imidazole synthesis - Organic Chemistry Portal. ([Link])

- General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone. ([Link])

- Synthesis of Multisubstituted Imidazoles via Copper-Catalyzed [3 + 2] Cycloadditions. ([Link])

- Green Protocol for the Synthesis of 2, 4, 5- Trisubstituted Imidazole Derivatives Catalyzed by Copper Oxide Nanoparticles. ([Link])

- Results of the synthesis of imidazol deriv

- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi

- Versatile Imidazole Synthesis Via Multicomponent Reaction Approach. ([Link])

- Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. ([Link])

- Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines

- Imidazole-based Potential Bi- and Tridentate Nitrogen Ligands: Synthesis, Characterization and Application in Asymmetric C

- Synthesis of 2-Imidazolones and 2-Iminoimidazoles. ([Link])

- The synthesis conditions and yields of this compound 1. ([Link])

- The Zwitterionic Imidazolium Salt: First Used for Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones under Solvent-Free Conditions. ([Link])

- Facile Synthesis of Optically Active Imidazole Deriv

- Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. ([Link])

- Synthesis and Biological Evaluation of Novel this compound - Thiabendazole-Based Metal Complexes. ([Link])

- Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. ([Link])

Sources

- 1. Synthesis of 2-Aminoimidazolones and Imidazolones by (3+2) Annulation of Azaoxyallyl Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. isca.me [isca.me]

- 9. researchgate.net [researchgate.net]

- 10. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery of Novel Imidazolone Derivatives

This guide provides an in-depth technical overview of the modern drug discovery process as applied to novel imidazolone derivatives. We will navigate from initial concept to lead optimization, focusing on the rationale behind experimental decisions, robust methodologies, and the integration of computational and synthetic chemistry with biological evaluation.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring and its derivatives are cornerstones of medicinal chemistry, found in numerous natural products like histidine and in a multitude of blockbuster drugs.[1][2] The this compound core, a partially saturated analogue, retains the key electronic and hydrogen-bonding features that make the parent imidazole so versatile, while offering a distinct three-dimensional geometry.[3][4] This scaffold is associated with a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties, making it a fertile ground for the discovery of new therapeutic agents.[5][6][7][8][9]

The journey to discover a novel, clinically relevant this compound derivative is not linear but a cyclical process of design, synthesis, testing, and refinement. This guide will illuminate this path.

The Blueprint: Rational Design and In Silico Target Validation

Modern drug discovery rarely begins with random synthesis. It starts with a target and a hypothesis. The initial phase is dominated by computational methods that predict how a molecule might behave, saving immense time and resources.

Target Identification and Rationale

The choice of a biological target is the most critical first step. This compound derivatives have shown promise against several key target classes:

-

Kinases: Enzymes like VEGFR-2, c-Met, and PIM-1 are often dysregulated in cancer. Designing imidazolones to fit into the ATP-binding pocket of these kinases is a common and effective anticancer strategy.[10][11]

-

Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) are pivotal players in the inflammatory cascade. Dual inhibitors can offer potent anti-inflammatory effects with potentially fewer side effects than traditional NSAIDs.[12][13][14]

-

Dipeptidyl Peptidase 4 (DPP-4): Inhibition of this enzyme is a validated approach for managing type 2 diabetes.[15]

Causality: The selection of a target is driven by a deep understanding of disease pathology. For instance, targeting kinases known to be crucial for tumor angiogenesis and proliferation provides a clear mechanistic rationale for developing a novel cancer therapeutic.[10]

In Silico Screening and Molecular Docking

Once a target is selected, computational tools are used to design or identify initial "hit" compounds.

-

Structure-Based Virtual Screening: If the 3D structure of the target protein is known, libraries of virtual compounds can be "docked" into the active site. This process computationally estimates the binding affinity and pose of each molecule, allowing researchers to prioritize the most promising candidates for synthesis.[12][16]

-

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A new this compound scaffold can be designed to present these features in the correct spatial orientation.

Trustworthiness: The predictive power of these in silico models is validated by their ability to distinguish known active compounds from inactive ones. The results from docking and pharmacophore studies are not a guarantee of activity but a powerful filtering mechanism to focus synthetic efforts on compounds with the highest probability of success.[16]

The Build: Modern Synthetic Strategies for this compound Libraries

With a set of prioritized virtual hits, the focus shifts to chemical synthesis. The goal is to create a library of related compounds to explore the structure-activity relationship (SAR). Efficiency, diversity, and reproducibility are paramount.

The Power of Multi-Component Reactions (MCRs)

MCRs are one-pot reactions where three or more starting materials are combined to form a complex product, incorporating all or most of the atoms from the reactants. This approach is exceptionally efficient for building molecular diversity.

-

Rationale: Compared to traditional linear synthesis, which involves multiple steps of reaction and purification, MCRs dramatically reduce synthesis time, solvent waste, and cost. This allows for the rapid generation of a large library of analogs from readily available building blocks, which is essential for initial SAR exploration.[17][18][19] The Debus-Radziszewski synthesis and its modern variations are foundational for creating substituted imidazole cores, which can then be further modified into imidazolones.[20]

Catalysis-Driven Efficiency

Modern organic synthesis heavily relies on catalysis to achieve reactions that would otherwise be difficult or impossible.

-

Palladium-Catalyzed Synthesis: Palladium catalysts are versatile tools for forming C-N and C-C bonds. Heterogeneous palladium catalysts, such as palladium nanoaggregates on an alumina matrix, offer the added benefits of high efficiency, reusability, and simplified product purification, aligning with the principles of green chemistry.[21][22]

-

Acid/Base Catalysis: Simple, inexpensive catalysts like p-toluenesulfonic acid (PTSA) can effectively promote condensation reactions to form the imidazole ring system under mild conditions.[18]

The choice of synthetic route is a strategic decision based on the desired substitution pattern, available starting materials, and scalability.

Diagram 1: General MCR Workflow for this compound Library Synthesis

Caption: A streamlined workflow for generating a diverse library of this compound derivatives using a multi-component reaction strategy.

Protocol 1: Representative Multi-Component Synthesis of a Polysubstituted this compound Derivative

This protocol is a generalized example based on common literature procedures for creating an this compound core, often adapted from oxazolone precursors.[3][23]

-

Oxazolone Formation (Erlenmeyer-Plöchl reaction):

-

To a round-bottom flask, add N-acylglycine (1.0 eq), an aromatic aldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq).

-

Heat the mixture at 100°C for 1-2 hours with stirring.

-

Cool the reaction mixture and add ethanol. The oxazolone product often crystallizes upon cooling.

-

Filter the solid product, wash with cold ethanol and water, and dry under vacuum.

-

-

This compound Synthesis:

-

In a new flask, dissolve the synthesized oxazolone (1.0 eq) and a primary amine (e.g., aniline or a substituted amine, 1.1 eq) in glacial acetic acid or pyridine.

-

Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is the crude this compound derivative.

-

-

Purification:

-

Collect the crude product by filtration.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol, acetic acid) or purify using flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure this compound derivative.[17]

-

-

Characterization:

-

Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

-

The Proof: High-Throughput Screening and Biological Evaluation

With a library of pure, characterized compounds in hand, the next step is to determine their biological activity. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds in parallel.

Assay Development and HTS Workflow

The biological assay must be robust, reproducible, and miniaturized for use in a high-throughput format (typically 96- or 384-well plates).

-

Example Assay (Kinase Inhibition): For a kinase target, an assay might measure the phosphorylation of a substrate. A common format is an immunoassay (like ELISA) or a fluorescence-based assay that detects the amount of ATP consumed.

-

Workflow: The compound library is plated, the target enzyme and substrates are added, the reaction proceeds, and a detection reagent is used to generate a signal (e.g., fluorescence, luminescence). The signal is read by a plate reader, and the data is analyzed to identify "hits" – compounds that show significant inhibition of the target.

Diagram 2: High-Throughput Screening (HTS) Workflow

Caption: A typical workflow for identifying active compounds ("hits") from a chemical library using a plate-based biological assay.

Protocol 2: General In Vitro COX-2 Inhibition Assay

This protocol is a simplified representation of a common method to assess anti-inflammatory potential.[13][14]

-

Compound Preparation: Prepare stock solutions of test this compound derivatives in DMSO. Create a series of dilutions to test a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add the following to each well:

-

Buffer solution (e.g., Tris-HCl).

-

Human recombinant COX-2 enzyme.

-

A cofactor (e.g., hematin).

-

The test compound or vehicle control (DMSO).

-

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add the substrate, arachidonic acid, to each well to start the enzymatic reaction.

-

Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop Reaction: Add a stopping solution (e.g., a strong acid like HCl).

-

Quantification: Measure the amount of Prostaglandin E2 (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting percent inhibition against compound concentration.

The Refinement: Lead Optimization and SAR Analysis

Initial hits from HTS are rarely perfect drug candidates. They often require chemical modification to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion). This iterative process is called lead optimization.

Establishing the Structure-Activity Relationship (SAR)

SAR is the core of lead optimization. It involves systematically modifying the structure of the hit compound and measuring the effect of each change on biological activity.[8][24]

-

Example: By synthesizing a series of imidazolones where a specific phenyl ring is substituted with different groups (e.g., -Cl, -F, -OCH₃, -CF₃) at various positions (ortho, meta, para), a medicinal chemist can determine which substitutions enhance or diminish activity. This provides a clear roadmap for designing more potent molecules.[25]

Table 1: Example SAR Data for a Hypothetical this compound Series against Kinase X

| Compound ID | R¹ Group | R² Group | R³ Group | IC₅₀ (nM) |

| Hit-1 | Phenyl | H | Methyl | 1250 |

| LO-2 | 4-Cl-Ph | H | Methyl | 350 |

| LO-3 | 4-F-Ph | H | Methyl | 280 |

| LO-4 | 4-MeO-Ph | H | Methyl | 900 |

| LO-5 | 4-F-Ph | Cl | Methyl | 15 |

| LO-6 | 4-F-Ph | Cl | Ethyl | 85 |

Interpretation: From this table, a clear SAR emerges. A halogen at the R¹ para-position (LO-2, LO-3) is beneficial. Adding a small, electron-withdrawing group at R² (LO-5) dramatically increases potency. However, increasing the size of the R³ alkyl group (LO-6) is detrimental. This knowledge guides the next round of synthesis.

Bioisosteric Replacement

A key strategy in lead optimization is bioisosteric replacement, where a functional group in the lead molecule is replaced with another group that has similar physical or chemical properties, with the goal of improving the molecule's overall profile. For instance, an amide bond, which can be susceptible to metabolic cleavage, might be replaced with a more stable this compound ring to improve the drug's half-life in the body.[26][27]

Diagram 3: The Lead Optimization Cycle

Caption: The iterative cycle of drug discovery, where data from each step informs the design of the next generation of compounds.

Conclusion and Future Perspectives

The discovery of a novel this compound derivative is a multidisciplinary endeavor that marries rational design with creative synthesis and rigorous biological testing. By leveraging modern tools like in silico modeling, multi-component reactions, and high-throughput screening, researchers can navigate the complex path from an initial idea to a promising lead compound more efficiently than ever before. The inherent versatility of the this compound scaffold ensures it will remain a high-priority structure in the ongoing search for new medicines to address unmet clinical needs.[7][28]

References

- Black, D. A., & Arndtsen, B. A. (2008). A Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides. MDPI. [Link]

- Wikipedia contributors. (2023). Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

- Unnisa, M., Sruthi, K., & Sumakanth, M. (n.d.). In Silico Approaches for the Design of this compound Based Molecules as New Dual M-PGES-1/5-LO Inhibitors. ProQuest. [Link]

- Caputo, P. A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

- Wang, H., et al. (2020). Substrate-Controlled Divergent Synthesis of Polysubstituted 2-Imidazolone and Imidazole Derivatives via a Three-Component Tandem Reaction of Sulfur Ylide, Nitrosobenzene, and Isonitrile. The Journal of Organic Chemistry. [Link]

- Siddiqui, S., & Chourasia, M. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA.

- Arango-Daza, J. C., et al. (2022). Heterogeneous Pd-Catalyzed Efficient Synthesis of Imidazolones via Dehydrogenative Condensation between Ureas and 1,2-Diols.

- Xia, Y., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry. [Link]

- Rani, P. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

- ResearchGate. (n.d.). COX-2 structure–activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r.

- Singh, R., & Singh, A. (2018). A review: Imidazole synthesis and its biological activities. Journal of Pharmacognosy and Phytochemistry. [Link]

- Mondal, J., & Modak, A. (2016). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry. [Link]

- Nguyen, C. T., et al. (2022). The Compounds Containing Imidazol-5-one Heterocycle: Synthesis and Biological Activities.

- ACS Publications. (2022). Heterogeneous Pd-Catalyzed Efficient Synthesis of Imidazolones via Dehydrogenative Condensation between Ureas and 1,2-Diols.

- Ahmed, N. S., et al. (2025). Design, synthesis, anticancer activity, and in silico computational studies of new this compound-based derivatives with potential multi-target kinase inhibitory activity. Bioorganic & Medicinal Chemistry. [Link]

- Sharma, A., et al. (2020). Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities. Current Drug Research Reviews. [Link]

- Wang, Y., et al. (2016). Design, synthesis and biological evaluation of novel this compound derivatives as dipeptidyl peptidase 4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- Shaukat, A., et al. (2022). Design, synthesis, in-vitro biological profiling and molecular docking of some novel oxazolones and imidazolones exhibiting good inhibitory potential against acetylcholine esterase. Journal of Biomolecular Structure and Dynamics. [Link]

- Sharma, R., & Singh, P. (2023). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo. [Link]

- Candeias, N. R., et al. (2019). Heterogeneously Catalyzed Synthesis of Imidazolones via Cycloisomerizations of Propargylic Ureas Using Ag and Au/Al SBA-15 Systems. Lirias. [Link]

- Sharma, R. K., & Sharma, S. (2014). Synthesis and fungicidal activity of novel this compound derivatives. International Journal of Innovative Science and Research Technology. [Link]

- Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy. [Link]

- Balakrishnan, S., et al. (2024). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Pharmacology. [Link]

- Los, M., et al. (1990). Imidazolinone herbicides: Synthesis and novel chemistry. Semantic Scholar. [Link]

- Bansal, Y., & Bansal, G. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Journal of Pharmacy and Technology. [Link]

- Cawthorne, C., et al. (2016). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. ACS Medicinal Chemistry Letters. [Link]

- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

- Deshmukh, S. A. (2024). Review on Imidazolones.

- Ahmed, N. S., et al. (2025). Design, synthesis, anticancer activity, and in silico computational studies of new this compound-based derivatives with potential multi-target kinase inhibitory activity.

- Unnisa, M., et al. (n.d.). In Silico Approaches for the Design of this compound Based Molecules as New Dual M-PGES-1/5-LO Inhibitors. ProQuest. [Link]

- Sharma, M. C., et al. (2015). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. Medicinal Chemistry Research. [Link]

- Ibezim, E. C., et al. (2005). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Journal of Molecular Structure: THEOCHEM. [Link]

- ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine...

- Abuelizz, H. A., et al. (2011). Synthesis and biological evaluation of novel this compound derivatives as potential COX-2 inhibitors. Archives of Pharmacal Research. [Link]

- Martínez-Pascual, R., et al. (2012). Imidazolines as Non-Classical Bioisosteres of N-Acyl Homoserine Lactones and Quorum Sensing Inhibitors. Molecules. [Link]

- Murai, K. (2010). [Development and application of practical synthetic methods of imidazolines]. Yakugaku Zasshi. [Link]

- Semantic Scholar. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis and Successes. Semantic Scholar. [Link]

- Semantic Scholar. (n.d.). General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone. Semantic Scholar. [Link]

- Ouf, S. A., et al. (2024). Novel this compound derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic Chemistry. [Link]

- Zahra, S., et al. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Journal of Taibah University Medical Sciences. [Link]

- St. Cistrone, A., et al. (2024). General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone. ChemRxiv. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]

- Zhivonitko, V. V., & Shchekotikhin, A. E. (2022). Review of pharmacological effects of imidazole derivatives. Medical Herald of the South of Russia. [Link]

- Desai, N. C., et al. (2013). Synthesis of Some Novel Imidazolinones as Potent Anticonvulsant Agents.

- Abdel-Maksoud, M. S., et al. (2024). Indole-imidazolone derivatives as dual Mcl-1/COX-2 inhibitors: Design-oriented synthesis, molecular docking, and dynamics studies with potential anticancer and anti-inflammatory activities. Bioorganic Chemistry. [Link]

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ijaar.co.in [ijaar.co.in]

- 5. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential [zenodo.org]

- 9. clinmedkaz.org [clinmedkaz.org]

- 10. Design, synthesis, anticancer activity, and in silico computational studies of new this compound-based derivatives with potential multi-target kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Silico Approaches for the Design of this compound Based Molecules as New Dual M-PGES-1/5-LO Inhibitors - ProQuest [proquest.com]

- 13. Synthesis and biological evaluation of novel this compound derivatives as potential COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel this compound derivatives as dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Silico Approaches for the Design of this compound Based Molecules as New Dual M-PGES-1/5-LO Inhibitors - ProQuest [proquest.com]

- 17. mdpi.com [mdpi.com]

- 18. isca.me [isca.me]

- 19. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. ijisrt.com [ijisrt.com]

- 24. researchgate.net [researchgate.net]

- 25. A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Amide Bond Bioisosteres: Strategies, Synthesis and Successes. | Semantic Scholar [semanticscholar.org]

- 27. General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

A Senior Application Scientist's Guide to Quantum Chemical Calculations of Imidazolone Stability

Abstract

Imidazolones are a pivotal class of heterocyclic compounds with profound implications in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their structural stability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices of employing quantum chemical calculations to elucidate the stability of imidazolone derivatives. We will delve into the theoretical underpinnings, practical methodologies, and interpretation of computational results, offering a robust framework for predicting and understanding the behavior of these vital molecules.

Introduction: The Significance of this compound Scaffolds

This compound and its derivatives represent a cornerstone in the development of novel therapeutic agents and functional materials.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, stem from their unique electronic and structural features.[1][2][3] The stability of the this compound ring system and its various tautomeric forms is a critical determinant of its reactivity, bioavailability, and ultimately, its efficacy in a given application.[4][5] Understanding the factors that govern this stability is paramount for the rational design of new this compound-based compounds with enhanced properties.[2][6]

Quantum chemical calculations have emerged as an indispensable tool in this endeavor, offering a powerful means to probe the intricacies of molecular structure and energetics with a high degree of accuracy.[6][7] By leveraging these computational methods, we can predict the relative stabilities of different isomers and tautomers, elucidate the influence of substituents, and model the effects of the surrounding environment, such as solvent effects.[8][9] This guide will equip you with the knowledge to effectively apply these techniques to your research on imidazolones.

Theoretical Foundations of this compound Stability Analysis

The stability of a molecule is fundamentally governed by its electronic structure. Quantum mechanics provides the theoretical framework for describing this structure and calculating the associated energies.[6] For molecules of the size and complexity of imidazolones, Density Functional Theory (DFT) has become the method of choice due to its favorable balance of accuracy and computational cost.[10][11]

Density Functional Theory (DFT) at a Glance

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] The core principle of DFT is that the energy of a molecule can be determined from its electron density, a function of only three spatial coordinates. This is a significant simplification compared to wave function-based methods, which deal with a much more complex wave function that depends on the coordinates of all electrons.

The accuracy of a DFT calculation is primarily determined by the choice of the exchange-correlation functional and the basis set.[12][13]

-

Exchange-Correlation Functional: This is an approximation to the complex many-electron interactions. A wide variety of functionals are available, ranging from the simple Local Density Approximation (LDA) to more sophisticated hybrid functionals like B3LYP and M06-2X.[10] For organic molecules like imidazolones, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange, such as B3LYP, often provide reliable results for geometries and relative energies.[3][10][14]

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals.[15] Larger basis sets provide a more accurate representation of the orbitals but at a higher computational cost. Pople-style basis sets, such as 6-31G(d,p) and 6-311+G(d,p), are commonly used for organic molecules and offer a good compromise between accuracy and efficiency.[12][14] The inclusion of polarization functions (d,p) is crucial for describing the anisotropic electron distribution in heterocyclic systems.

The Importance of Tautomerism

Imidazolones can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton.[4][5][16] The relative stability of these tautomers can have a profound impact on the molecule's chemical and biological properties. For instance, different tautomers may exhibit distinct hydrogen bonding patterns, which can influence their interaction with biological targets.[4]

Quantum chemical calculations are particularly well-suited for studying tautomerism. By calculating the energies of all possible tautomers, we can predict their relative populations at a given temperature and thus identify the most stable form.[17][18]

Computational Methodology: A Practical Workflow

This section outlines a step-by-step protocol for performing quantum chemical calculations to assess the stability of this compound derivatives. This workflow is designed to be a self-validating system, ensuring the reliability of the obtained results.

Software Selection

A variety of quantum chemistry software packages are available, both commercial and open-source. Some popular choices include:

-

Gaussian: A widely used commercial package with a comprehensive set of features.

-

Q-Chem: A powerful and versatile quantum chemistry software package.[19]

-

GAMESS: A freely available, general-purpose quantum chemistry package.[20]

-

PySCF: An open-source Python-based platform for quantum chemistry calculations.[21]

The choice of software will depend on factors such as available resources, user expertise, and the specific requirements of the project.

Step-by-Step Protocol

Step 1: Molecular Structure Generation

-

Build the 3D structures of the this compound derivative and all its relevant tautomers using a molecular modeling program.

-

Ensure that the initial geometries are reasonable, with appropriate bond lengths and angles.

Step 2: Geometry Optimization

-

Perform a geometry optimization for each tautomer in the gas phase. This will find the lowest energy conformation for each structure.

-

Recommended Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set is a robust starting point for imidazole-containing compounds.[14]

Step 3: Frequency Calculation

-

Perform a frequency calculation for each optimized structure.

-

Purpose:

-

To confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Step 4: Solvation Effects

-

Since many biological and chemical processes occur in solution, it is crucial to account for the effect of the solvent.[8][9]

-

The Polarizable Continuum Model (PCM) is a widely used and efficient method for modeling solvation effects.[8][9][22]

-

Perform a single-point energy calculation on the gas-phase optimized geometries using the PCM model with the desired solvent (e.g., water). For higher accuracy, perform a full geometry optimization in the presence of the solvent model.[8][9]

Step 5: Analysis of Results

-

Extract the electronic energies, ZPVE-corrected energies, and Gibbs free energies for each tautomer.

-

Calculate the relative energies of the tautomers to determine their relative stabilities. The tautomer with the lowest energy is the most stable.

Workflow Visualization

Caption: A streamlined workflow for determining the relative stability of this compound tautomers.

Data Interpretation and Analysis

The output of quantum chemical calculations provides a wealth of information that can be used to understand the stability of this compound derivatives.

Key Energetic Parameters

The following table summarizes the key energetic parameters and their significance:

| Parameter | Description | Significance for Stability Analysis |

| Electronic Energy (E) | The total energy of the molecule at 0 Kelvin, excluding nuclear motion. | A primary indicator of relative stability. |

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy of the molecule at 0 Kelvin. | Important for accurate relative energy calculations. |

| Gibbs Free Energy (G) | The energy available to do work, including enthalpic and entropic contributions. | The most rigorous measure of stability at a given temperature and pressure. |

Geometric and Electronic Properties

Beyond energetics, analyzing the optimized geometries and electronic properties can provide valuable insights:

-

Bond Lengths and Angles: Can reveal the degree of aromaticity and the presence of intramolecular hydrogen bonds.

-

Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's reactivity.

-

Molecular Electrostatic Potential (MEP): Provides a visual representation of the charge distribution and can identify sites susceptible to electrophilic or nucleophilic attack.

Case Study: Tautomeric Equilibrium of a Substituted this compound

To illustrate the practical application of this methodology, let's consider a hypothetical case study of a substituted this compound. The following table presents the calculated relative energies for two tautomers in the gas phase and in water.

| Tautomer | Relative Electronic Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Water |

| Tautomer A (Keto) | 0.00 | 0.00 | 0.00 |

| Tautomer B (Enol) | +3.5 | +3.2 | -1.5 |

Interpretation:

-

In the gas phase, the keto tautomer (A) is more stable than the enol tautomer (B).

-

However, in an aqueous environment, the enol tautomer becomes the more stable form. This highlights the critical importance of considering solvent effects, as the polarity of the solvent can significantly influence the tautomeric equilibrium.[8][9] The greater stabilization of the enol form in water is likely due to more favorable hydrogen bonding interactions with the solvent molecules.

Advanced Topics and Future Directions

While the methods described above provide a solid foundation for studying this compound stability, more advanced techniques can be employed for even greater accuracy and insight.

-

Explicit Solvation Models: In addition to continuum models, explicit solvent molecules can be included in the calculation to model specific solute-solvent interactions, such as hydrogen bonding, with higher fidelity.[8][9]

-

Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems, such as an this compound derivative bound to a protein, QM/MM methods can be used.[6] In this approach, the chemically active region (the this compound and the immediate protein residues) is treated with a high-level quantum mechanical method, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field.[6]

-

Reaction Mechanism Studies: Quantum chemical calculations can be used to investigate the reaction mechanisms of this compound synthesis and degradation, providing valuable information for optimizing reaction conditions and predicting product distributions.[11][23][24][25]

The field of computational chemistry is constantly evolving, with the development of new methods and more powerful computers. These advancements will continue to enhance our ability to accurately predict and understand the properties of this compound derivatives, paving the way for the design of next-generation drugs and materials.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and versatile toolkit for investigating the stability of this compound derivatives. By following a systematic and rigorous computational protocol, researchers can gain deep insights into the factors that govern the stability of these important molecules. This knowledge is invaluable for the rational design of new compounds with tailored properties for a wide range of applications, from drug discovery to materials science.

References

- Abdalla, S., & Springborg, M. (2010). Theoretical study of the effects of solvation, substitution, and structure on the properties of imidazolines, oxazolines, and thiazolines. The Journal of Physical Chemistry A, 114(18), 5823–5829. [Link]

- Sun, Q., et al. (2018). PySCF: the Python-based simulations of chemistry framework. WIREs Computational Molecular Science, 8(1), e1340. [Link]

- Abdalla, S., & Springborg, M. (2010). Theoretical Study of the Effects of Solvation, Substitution, and Structure on the Properties of Imidazolines, Oxazolines, and Thiazolines.

- Schmidt, M. W., et al. (1993). General atomic and molecular electronic structure system. Journal of Computational Chemistry, 14(11), 1347–1363. [Link]

- Jaroszewski, J. W., et al. (2004).

- Ren, Y., Li, M., & Wong, N. B. (2005). Prototropic Tautomerism of this compound in Aqueous Solution: A Density Functional Approach Using the Combined discrete/self-consistent Reaction Field (SCRF) Models. Journal of Molecular Modeling, 11(2), 167–173. [Link]

- Heinemann, C., Müller, T., Apeloig, Y., & Schwarz, H. (1996). Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. Journal of the American Chemical Society, 118(45), 11245–11249. [Link]

- Schrödinger, LLC. (2026). Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. [Link]

- Krylov, A. I., et al. (2026). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Q-Chem. [Link]

- Various Authors. (2024). Basis set and methods for organic molecules.

- Rocha, J. A., et al. (2018). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS ONE, 13(5), e0197581. [Link]

- Various Authors. (2023). Which Basis Set and Functional to use when? Reddit. [Link]

- Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329–369. [Link]

- Various Authors. (2016).

- Dova, E., et al. (2013). Controlling Molecular Tautomerism Through Supramolecular Selectivity 1. Computational.

- Silico Studio. (n.d.).

- Various Authors. (2023). What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn?

- Kumar, A., et al. (2025). Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids. PMC - NIH. [Link]

- Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). A simple approach to the tautomerism of aromatic heterocycles. Advances in Heterocyclic Chemistry, 76, 1–74. [Link]

- Adeniji, S. E., & Sani, U. (2020). Density Functional Theory (DFT) approach for kinetic and thermodynamic study of reaction mechanism of copper (II) complex from 2-hydrazinyl-4,5-dihydro-1h-imidazole and anthracene-9-carbaldehyde. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 77–86. [Link]

- Wikipedia. (n.d.). Basis set (chemistry). Wikipedia. [Link]

- Wang, Y., et al. (2018). Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. Journal of Molecular Modeling, 24(10), 289. [Link]

- Al-Ghorbani, M., et al. (2025). Design, synthesis, anticancer properties, and molecular docking of this compound derivatives with lipophilic moiety. Scientific Reports, 15(1), 1–15. [Link]

- Słoczyńska, K., et al. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Structural Chemistry, 34(5), 1869–1882. [Link]

- Ouf, S. A., et al. (2024). Novel this compound derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic Chemistry, 149, 107471. [Link]

- Grasel, F. S., et al. (2013). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Journal of the Brazilian Chemical Society, 24(1), 113–120. [Link]

- Swain, C. J., & Olsen, L. (2021). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. Journal of Chemical Information and Modeling, 61(12), 5891–5900. [Link]

- Fox, T., et al. (2001). Solvation effects on equilibria: Triazoles and N-methyl piperidinol. Physical Chemistry Chemical Physics, 3(16), 3343–3351. [Link]

- Singh, N., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Molecules, 29(12), 2826. [Link]

- Sharma, A., & Singh, S. (2025).

- Martínez-Araya, J. I., et al. (2018). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1157, 473–481. [Link]

- Uson, A., et al. (2024). Orthopalladated imidazolones and thiazolones: synthesis, photophysical properties and photochemical reactivity. Dalton Transactions, 53(21), 9133–9143. [Link]

- Al-Masoudi, N. A., et al. (2024). Synthesis and Biological Evaluation of Novel this compound - Thiabendazole-Based Metal Complexes. Impactfactor.org. [Link]

- Liu, F., et al. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. The Journal of Organic Chemistry, 86(2), 1645–1653. [Link]

- Wang, Y., et al. (2015). DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes. Organic & Biomolecular Chemistry, 13(24), 6829–6838. [Link]

- Bhowmick, M., & Sahu, S. (2014). DFT based study on the mechanism of an unexpected reaction of aldehydes with 1,3-dicarbonyl compounds. Journal of the Indian Chemical Society, 91(7), 1289–1297. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel this compound derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prototropic tautomerism of this compound in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]

- 7. ymerdigital.com [ymerdigital.com]

- 8. Theoretical study of the effects of solvation, substitution, and structure on the properties of imidazolines, oxazolines, and thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. purkh.com [purkh.com]

- 18. researchgate.net [researchgate.net]

- 19. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 20. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 22. rsc.org [rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. researcher.manipal.edu [researcher.manipal.edu]

An In-Depth Technical Guide to Imidazolone Derivatives as Potential Kinase Inhibitors

Executive Summary

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, primarily due to their central role in regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively modulate kinase function represents a cornerstone of modern targeted therapy. Among the myriad heterocyclic scaffolds explored for this purpose, the imidazolone core has garnered significant attention. This guide provides a comprehensive technical overview of this compound derivatives as a promising class of kinase inhibitors. We will delve into their mechanism of action, explore the structure-activity relationships (SAR) that govern their potency and selectivity, detail key experimental protocols for their evaluation, and examine their application against prominent kinase targets such as p38 MAPK, VEGFR, and Aurora kinases.

The Kinase Superfamily: Central Regulators and Prime Therapeutic Targets

Protein kinases constitute a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on a substrate protein. This phosphorylation event acts as a molecular switch, altering the substrate's activity, localization, or stability. Kinase-mediated signaling cascades are fundamental to processes like cell growth, differentiation, proliferation, and apoptosis.[1] Consequently, aberrant kinase signaling is a major driver of oncogenesis, inflammatory disorders, and other proliferative diseases.[2][3] The ATP-binding site of kinases, a well-defined pocket, presents an attractive target for the design of small-molecule competitive inhibitors.[4][5]

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling cascade.

The this compound Scaffold: A Privileged Pharmacophore

The this compound, or 2-imidazolin-5-one, ring is a five-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry. Its structural features—including hydrogen bond donors and acceptors, and multiple sites for substitution—allow for the creation of diverse chemical libraries that can interact with various biological targets. This versatility has led to the development of this compound derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] In the context of kinase inhibition, the this compound core can effectively mimic the purine ring of ATP, enabling it to anchor within the enzyme's active site.

Mechanism of Action: Competitive ATP Inhibition

The majority of this compound-based kinase inhibitors function as ATP-competitive inhibitors (Type I inhibitors).[5] They bind reversibly to the ATP-binding pocket of the kinase in its active conformation. By occupying this site, the inhibitor prevents the binding of endogenous ATP, thereby blocking the phosphotransfer reaction and halting the downstream signaling cascade. The potency and selectivity of these inhibitors are dictated by the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—formed between the substituted this compound derivative and the amino acid residues lining the ATP pocket.

Caption: ATP-competitive inhibition by an this compound derivative.

Structure-Activity Relationship (SAR) Insights

The therapeutic potential of this compound derivatives is unlocked through strategic chemical modifications to the core scaffold. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. High-throughput screening followed by systematic analog synthesis allows researchers to dissect the contribution of each substituent.[8]

For instance, in the development of p38 MAP kinase inhibitors, specific substitutions at the C2, N1, C4, and C5 positions of an imidazole core have been shown to be critical for activity.[3][9] A 4-fluorophenyl group at the C4 position and a 4-pyridyl moiety at the C5 position are often preferred for high potency, with the pyridyl nitrogen forming a key hydrogen bond within the hinge region of the kinase's ATP-binding site.[9] Similarly, for VEGFR-2 inhibitors, incorporating a sulfonamide moiety or specific N-substituted thiazole groups has been shown to significantly enhance inhibitory activity.[10][11]

Table 1: Representative SAR Data for this compound-Based Kinase Inhibitors

| Target Kinase | Scaffold Base | Key Substituent(s) | IC₅₀ (nM) | Reference |

| p38α MAPK | 2,4,5-Trisubstituted Imidazole | 2-(Methylsulfinyl)phenyl | Potent | [9] |

| VEGFR-2 | 1,2,4-Trisubstituted Imidazolinone | Diazino-substituted | 70 | [10][11] |

| VEGFR-2 | 2-Thioxoimidazolidin-4-one | Varied aryl groups | 19.78 | [10] |

| Chk1 | 2-(S-butylthio)-5-arylidenethis compound | S-butyl fragment at C2 | 137 | [12] |

| Chk2 | 2-(S-butylthio)-5-arylidenethis compound | S-butyl fragment at C2 | 250 | [12] |

| CDK2 | Imidazo[1,2-c]pyrimidin-5(6H)-one | Varied aryl groups | Sub-micromolar | [13] |

Note: IC₅₀ values are highly assay-dependent and are presented for comparative purposes within the context of their respective studies.

Key Kinase Targets & Therapeutic Applications

This compound derivatives have demonstrated inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.

-

p38 MAP Kinase: As a central regulator of pro-inflammatory cytokine production, p38 MAPK is a key target for treating inflammatory diseases like rheumatoid arthritis.[3][14] Pyridinyl-imidazole compounds were among the first potent and selective p38 inhibitors discovered, establishing a foundation for subsequent research.[5][15]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16] Imidazolinone derivatives have been successfully designed to inhibit VEGFR-2, showing potent anti-angiogenic and anticancer activity.[10][11][17]

-

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are critical for mitotic progression.[18] Their overexpression in various cancers makes them attractive targets, and imidazole-based scaffolds have been successfully employed to develop potent Aurora kinase inhibitors.[19][20][21][22]

-

Checkpoint Kinases (Chk1/Chk2): These kinases are crucial for DNA damage response and cell cycle checkpoint control. Novel this compound derivatives have been designed as dual inhibitors of Chk1 and Chk2, showing potential as anticancer agents that can induce apoptosis.[12]

Experimental Protocols for Inhibitor Evaluation

A multi-step, hierarchical approach is required to identify and validate potential kinase inhibitors. The process begins with broad biochemical assays and progresses to more physiologically relevant cell-based models.[4]

Representative Synthesis of this compound Derivatives

A common method for synthesizing 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate in acetic acid.[9]

-

Reaction Setup: To a solution of a 1,2-dicarbonyl compound (e.g., 4,4'-difluorobenzil) (1.0 eq) in glacial acetic acid, add the desired aldehyde (1.1 eq) and ammonium acetate (10 eq).[9]

-

Reflux: Heat the mixture to reflux for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Purification: Collect the resulting precipitate by filtration, wash with water, and purify by column chromatography or recrystallization to yield the final this compound derivative.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay quantifies the activity of a purified kinase by measuring the amount of ATP remaining after the kinase reaction. A decrease in kinase activity due to an inhibitor results in less ATP consumption and a higher luminescent signal. The ADP-Glo™ Kinase Assay is a common example.[23]

-

Reagent Preparation: Prepare kinase buffer, purified kinase enzyme, substrate peptide, and serial dilutions of the this compound test compound.

-

Kinase Reaction: In a 96-well or 384-well plate, add 5 µL of the kinase reaction mix (containing kinase and substrate in buffer).

-

Compound Addition: Add 2.5 µL of the test compound at various concentrations (or vehicle control).

-

Initiation: Start the reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).[24]

-

ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Signal Generation: Convert the generated ADP back to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cell-Based Phosphorylation Assay

This assay measures the ability of a compound to inhibit a specific kinase within intact cells by quantifying the phosphorylation of its downstream substrate.[4][25]

-

Cell Culture: Seed cells known to have an active signaling pathway of interest (e.g., cancer cell lines) in a 96-well plate and grow overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound inhibitor or vehicle control for a predetermined time (e.g., 90 minutes to 2 hours).[25]

-

Cell Lysis: Remove the media and lyse the cells with a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Quantification (ELISA/AlphaLISA): Transfer the cell lysates to an assay plate. Use a sandwich ELISA or AlphaLISA format with two specific antibodies: a capture antibody for the total substrate protein and a detection antibody specific to the phosphorylated site.[25]

-

Detection: Add detection reagents and measure the signal (e.g., fluorescence, chemiluminescence) using a plate reader.

-

Analysis: Normalize the phospho-protein signal to the total protein signal (if measured) or to a cell viability readout. Calculate the percent inhibition and determine the cellular IC₅₀ value.

Integrated Workflow for this compound Kinase Inhibitor Discovery

The development of a novel kinase inhibitor is a systematic process that integrates chemistry, biochemistry, and cell biology to advance a compound from an initial "hit" to a "lead" candidate.

Caption: A typical drug discovery workflow for kinase inhibitors.

This workflow begins with screening a large library of compounds in a biochemical assay to identify initial hits. Promising hits undergo medicinal chemistry efforts to generate analogs and establish structure-activity relationships.[26] These new compounds are iteratively tested in biochemical and then more complex cell-based assays to confirm on-target activity and measure functional outcomes like the inhibition of cell proliferation.[25][27] This iterative cycle of design, synthesis, and testing aims to optimize not only potency and selectivity but also drug-like properties (ADME: Absorption, Distribution, Metabolism, and Excretion), ultimately leading to a preclinical candidate.[6]

Future Perspectives and Conclusion

This compound derivatives have firmly established their place as a versatile and highly effective scaffold for the development of kinase inhibitors. Their success is rooted in their favorable chemical properties and the extensive possibilities for synthetic modification, which allows for fine-tuning of activity against specific kinase targets. While many early-generation kinase inhibitors targeted a single enzyme, the field is increasingly recognizing the potential of multi-targeted kinase inhibitors to overcome drug resistance and improve efficacy.[28][29] The this compound scaffold is well-suited for this polypharmacology approach.[30]

Future research will likely focus on designing next-generation this compound derivatives with improved selectivity profiles to minimize off-target effects, enhanced pharmacokinetic properties for better oral bioavailability, and the ability to overcome known resistance mechanisms. As our understanding of kinase biology continues to deepen, the rational design of novel this compound-based inhibitors will remain a vibrant and promising frontier in the quest for new targeted therapies.

References

- Spotlight: Cell-based kinase assay formats. - Reaction Biology.

- Discovery and design of benzthis compound based inhibitors of p38 MAP kinase - PubMed.

- Cell-based test for kinase inhibitors - INiTS.

- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI.

- Novel this compound derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights - PubMed.

- Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC - NIH.

- Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors.

- Design, synthesis and biological evaluation of novel this compound derivatives as dipeptidyl peptidase 4 inhibitors - PubMed.

- Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs.

- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology.

- Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. | Semantic Scholar.

- Design, synthesis, anticancer properties, and molecular docking of this compound derivatives with lipophilic moiety - PubMed.

- Scheme 1: Synthetic pathway for synthesis of 5-imidazolone derivatives - ResearchGate.

- Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors - PubMed.

- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PubMed Central.

- Pyridinyl-imidazole inhibitors of p38 MAPK.... | Download Scientific Diagram - ResearchGate.

- In vitro kinase assay - Protocols.io.

- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC - NIH.

- Design, synthesis, anticancer activity, and in silico computational studies of new this compound-based derivatives with potential multi-target kinase inhibitory activity - PubMed.

- The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC - NIH.

- Structures of representative vascular endothelial growth factor receptor (VEGFR) inhibitors. - ResearchGate.

- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed.

- Structure–activity relationship (SAR) and docking studies of... - ResearchGate.

- Synthesis of Imidazole-2,3-dihydrothiazole Compounds as VEGFR-2 Inhibitors and Their Support with in Silico Studies - PubMed.

- Design, synthesis, and biological evaluation of naphthalene imidazo[1,2-b]pyridazine hybrid derivatives as VEGFR selective inhibitors. - R Discovery.

- Kinase assays | BMG LABTECH.

- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed.

- Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold.

- InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube.

- Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed.

- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed.

- Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed.

- Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers | BioWorld.

- Aurora Kinase Inhibitors: Current Status and Outlook - PMC - PubMed Central.

- Discovery of a potent and selective aurora kinase inhibitor - PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. reactionbiology.com [reactionbiology.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, anticancer properties, and molecular docking of this compound derivatives with lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and design of benzthis compound based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]